molecular formula C15H14O4 B12122474 (o-Methoxyphenoxy)phenylacetic acid CAS No. 53498-61-6

(o-Methoxyphenoxy)phenylacetic acid

Cat. No.: B12122474
CAS No.: 53498-61-6
M. Wt: 258.27 g/mol
InChI Key: LXLIMXAIDZLLPW-UHFFFAOYSA-N
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Description

(o-Methoxyphenoxy)phenylacetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of a methoxy group (-OCH₃) and a phenoxy group (-OC₆H₅) attached to the phenylacetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (o-Methoxyphenoxy)phenylacetic acid typically involves the reaction of methoxybenzyl cyanide with concentrated sulfuric acid. The process includes the following steps :

  • Slowly and continuously adding methoxybenzyl cyanide into 30%-70% concentrated sulfuric acid at a temperature of 90°C-150°C.
  • Maintaining heat preservation and reflux reaction.
  • Controlling the conversion rate of nitrile and stopping the reaction when the content of residual nitrile components is less than 0.1%-1%.
  • Cooling the reaction materials and separating the lower-layer acidic water and salt.
  • Neutralizing the upper-layer brown oil layer (methoxyphenylacetic acid) until the pH is 7.5-10.
  • Adding activated carbon for adsorption and decoloration, followed by filtration.
  • Acidifying the filtrate with inorganic acid until the pH is 1-4, cooling, and precipitating under stirring conditions.
  • Performing suction filtration and washing the product with clear water, followed by centrifugation and drying to obtain the finished product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, stable, high-yielding, and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(o-Methoxyphenoxy)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and phenoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, copper (II) hydroxide, and various organic solvents such as ethanol and diethyl ether .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of (o-Methoxyphenoxy)phenylacetic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by donating electrons to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (o-Methoxyphenoxy)phenylacetic acid include:

Uniqueness

This compound is unique due to the presence of both methoxy and phenoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for various applications compared to its simpler analogs .

Properties

CAS No.

53498-61-6

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-2-phenylacetic acid

InChI

InChI=1S/C15H14O4/c1-18-12-9-5-6-10-13(12)19-14(15(16)17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,16,17)

InChI Key

LXLIMXAIDZLLPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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